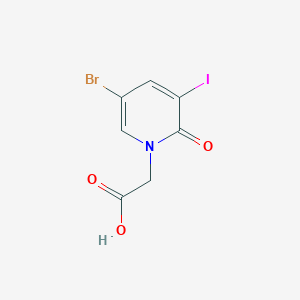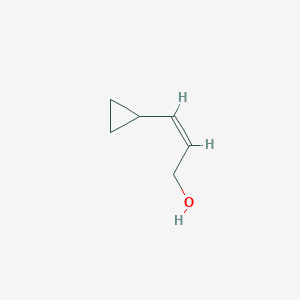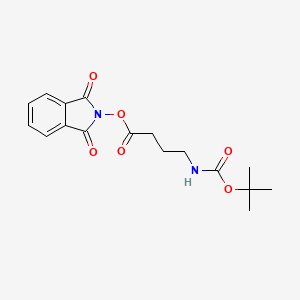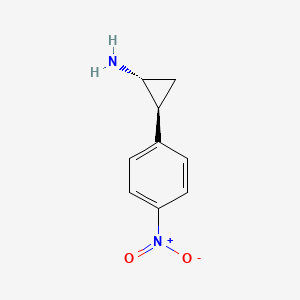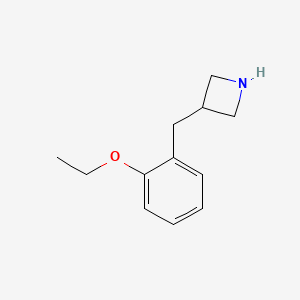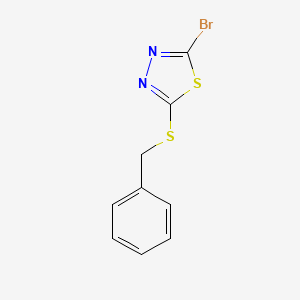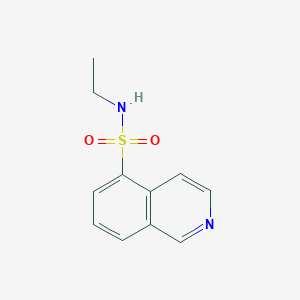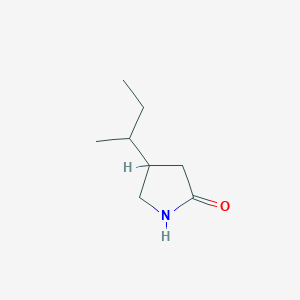
4-(Sec-butyl)pyrrolidin-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(Sec-butyl)pyrrolidin-2-one is a derivative of pyrrolidin-2-one, a five-membered lactam ring structure. Pyrrolidin-2-one compounds are known for their versatile applications in organic synthesis and medicinal chemistry due to their inherent reactivity and biological activity .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4-(Sec-butyl)pyrrolidin-2-one can be achieved through various methods. One common approach involves the cyclization of functionalized acyclic substrates. For instance, the amination and cyclization of acyclic precursors can lead to the formation of pyrrolidin-2-one derivatives . Another method includes the oxidation of pyrrolidine derivatives .
Industrial Production Methods: Industrial production of pyrrolidin-2-one derivatives often involves the catalytic or electrochemical reduction of succinimide, carbonylation of allylamine, or hydrogenation of succinonitrile under hydrolytic conditions . These methods are scalable and efficient for large-scale production.
Analyse Chemischer Reaktionen
Types of Reactions: 4-(Sec-butyl)pyrrolidin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.
Substitution: Substitution reactions, such as halogenation or alkylation, can introduce different functional groups into the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Halogenation can be achieved using reagents like N-bromosuccinimide (NBS) or iodine (I₂).
Major Products: The major products formed from these reactions include carboxylic acids, amines, alcohols, and halogenated derivatives .
Wissenschaftliche Forschungsanwendungen
4-(Sec-butyl)pyrrolidin-2-one has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of 4-(Sec-butyl)pyrrolidin-2-one involves its interaction with specific molecular targets and pathways. The compound’s biological activity is attributed to its ability to bind to enantioselective proteins, influencing various biochemical processes . The stereochemistry and spatial orientation of substituents play a crucial role in determining its binding mode and biological profile .
Vergleich Mit ähnlichen Verbindungen
4-(Sec-butyl)pyrrolidin-2-one can be compared with other similar compounds, such as:
Pyrrolidine-2-one: A parent compound with a similar lactam ring structure.
Pyrrolidine-2,5-diones: Compounds with additional carbonyl groups, offering different reactivity and biological activity.
Prolinol: A derivative with hydroxyl groups, used in various synthetic applications.
The uniqueness of this compound lies in its specific substituent (sec-butyl group), which imparts distinct steric and electronic properties, influencing its reactivity and biological activity .
Eigenschaften
IUPAC Name |
4-butan-2-ylpyrrolidin-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO/c1-3-6(2)7-4-8(10)9-5-7/h6-7H,3-5H2,1-2H3,(H,9,10) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYZOJNSYZSUZTD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C1CC(=O)NC1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
141.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-ethyl-1-[(furan-2-yl)methyl]-6-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B13584472.png)

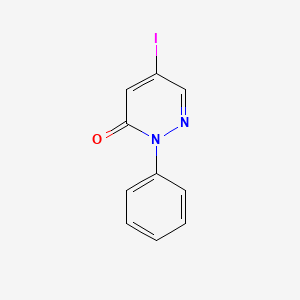
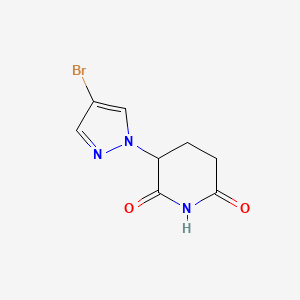
![2-[(4-methylphenyl)methyl]-2,3-dihydro-1H-inden-1-aminehydrochloride](/img/structure/B13584498.png)
